molecular formula C26H26NO8P B557245 Fmoc-Tyr(PO3Me2)-OH CAS No. 127633-36-7

Fmoc-Tyr(PO3Me2)-OH

Cat. No. B557245
M. Wt: 511.5 g/mol
InChI Key: ZQHCDMSMVMNCER-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Tyr(PO3Me2)-OH, also known as Fmoc-O-(dimethylphospho)-L-tyrosine, is an Fmoc protected tyrosine derivative . It has the empirical formula C26H26NO8P and a molecular weight of 511.46 . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .


Molecular Structure Analysis

The molecular structure of Fmoc-Tyr(PO3Me2)-OH can be represented by the SMILES string COP(=O)(OC)Oc1ccc(CC@HOCC2c3ccccc3-c4ccccc24)C(O)=O)cc1 . This indicates the presence of a dimethylphospho group attached to the tyrosine residue, and a fluorenylmethyloxycarbonyl (Fmoc) group providing protection to the amino acid during peptide synthesis.


Physical And Chemical Properties Analysis

Fmoc-Tyr(PO3Me2)-OH is a white to off-white powder . It should be stored at temperatures between 2-8°C . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

  • Fmoc/Solid-Phase Synthesis of Tyr(P)-Containing Peptides : The use of Fmoc-Tyr(PO3Me2)-OH in Fmoc/solid-phase peptide synthesis can be complex due to cleavage issues during peptide synthesis and the need for harsh conditions for its final cleavage. A method using t-butyl phosphate protection has been developed for simpler synthesis of Tyr(P)-containing peptides (Perich & Reynolds, 2009).

  • Synthesis of O-Phosphotyrosine-Containing Peptides : Fmoc-Tyr(PO3Me2)-OH has been established as an effective reagent in high-yield synthesis of Tyr(P)-containing peptides in both Boc and Fmoc solid-phase peptide synthesis (Perich, 1991).

  • Incorporation of O-Phosphotyrosine into Synthetic Peptides : This research demonstrates the incorporation of O-phosphotyrosine into synthetic peptides using Fmoc-Tyr(PO3Me2)-OH, highlighting its utility in peptide synthesis (Kitas et al., 1989).

  • Optimized Synthesis with Alternative Phosphate-Protecting Groups : Recent developments favor alternative phosphate-protecting groups over Fmoc-Tyr(PO3Me2)-OH for improved reliability and efficiency in peptide synthesis (Perich, 1997).

  • Preparation of O-Phosphotyrosine-Containing Peptides : Fmoc-Tyr(PO3Me2)-OH has been compared with other derivatives for solid-phase peptide synthesis, with the t-butylphosphate-protected derivative preferred for higher purity and efficiency (Valerio et al., 1995).

  • Efficient Fmoc/Solid-Phase Peptide Synthesis : This research outlines a general method for efficient preparation of Tyr(P)-containing peptides using Fmoc-Tyr(PO3Me2)-OH in Fmoc/solid-phase synthesis (Perich et al., 2009).

  • Synthesis and Conformational Analysis of O-Phosphotyrosine-Containing Peptides : The use of Fmoc-Tyr(PO3Me2)-OH in the synthesis of α-helical peptides containing O-phosphorylated tyrosine is demonstrated (Wade et al., 1995).

Safety And Hazards

When handling Fmoc-Tyr(PO3Me2)-OH, avoid breathing in mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact, seek medical help immediately .

Future Directions

Fmoc-Tyr(PO3Me2)-OH, like other synthetic peptides, has potential uses in research and drug development . Synthetic peptides are important as drugs and in research, and the method of choice for producing these compounds is solid-phase peptide synthesis . The future of peptide-based drugs is promising .

properties

IUPAC Name

(2S)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHCDMSMVMNCER-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COP(=O)(OC)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433636
Record name Fmoc-Tyr(PO3Me2)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Tyr(PO3Me2)-OH

CAS RN

127633-36-7
Record name Fmoc-Tyr(PO3Me2)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Tyr(PO3Me2)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Tyr(PO3Me2)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Tyr(PO3Me2)-OH
Reactant of Route 4
Fmoc-Tyr(PO3Me2)-OH
Reactant of Route 5
Fmoc-Tyr(PO3Me2)-OH
Reactant of Route 6
Fmoc-Tyr(PO3Me2)-OH

Citations

For This Compound
13
Citations
JW PERICH, EC REYNOLDS - International Journal of Peptide …, 1991 - Wiley Online Library
The synthesis is of Tyr(P)‐containing peptides by the use of Fmoc‐Tyr(PO 3 Me 2 )‐OH in Fmoc/solid phase synthesis is complicated since, firstly, piperidine causes cleavage of the …
Number of citations: 45 onlinelibrary.wiley.com
JW Perich - Methods in enzymology, 1991 - Elsevier
As a consequence of developments in peptide synthesis, it is now well established that Tyr(P)-containing peptides can be prepared in high yield by the use of Boc-Tyr(PO 3 Me 2 )-OH …
Number of citations: 19 www.sciencedirect.com
H Fretz - Letters in Peptide Science, 1997 - Springer
Fmoc-O,O-(dimethylphospho)-L-tyrosine was converted into stable Fmoc-O,O-(dimethylphospho)-L-tyrosine fluoride by means of (diethylamino)sulfur trifluoride or cyanuric fluoride. This …
Number of citations: 10 link.springer.com
JW Perich - Methods in enzymology, 1997 - Elsevier
Although Fmoc-Tyr(PO 3 H 2 )-OH was initially favored for the synthesis of Tyr(P)-peptides because of its rapid commercialization, the more recent commercial availability of both Fmoc-…
Number of citations: 32 www.sciencedirect.com
GK Toth, Z Kele, G Varadi - Current Organic Chemistry, 2007 - ingentaconnect.com
Protein phosphorylation is one of the most important post-translational events in cell regulation and signal transduction. Since the isolation of phosphorylated peptides from biological …
Number of citations: 21 www.ingentaconnect.com
R Hoffmann, WO Wachs, RG Berger… - … journal of peptide …, 1995 - Wiley Online Library
An evaluation was made of the two methods most commonly used for phosphorylation of hydroxyamino acids in peptides, ie the tetrazole‐catalysed phosphitylation by di‐ tert‐butyl‐ N,N…
Number of citations: 56 onlinelibrary.wiley.com
EA Kitas, JD Wade, RB Johns, JW Perich… - Journal of the Chemical …, 1991 - pubs.rsc.org
"0 I Page 1 338 J. CHEM. SOC., CHEM. COMMUN., 1991 Preparation and Use of I\lu-Fluorenylmethoxycarbonyl-O-dibenzylphosphono-L-tyrosine in Continuous Flow Solid Phase …
Number of citations: 22 pubs.rsc.org
BM Sefton - Methods in enzymology, 1991 - Elsevier
Publisher Summary This chapter discusses the measurement of stoichiometry of protein phosphorylation by biosynthetic labeling. Determination of the extent of phosphorylation of …
Number of citations: 30 www.sciencedirect.com
AC Greenlund, MA Farrar, BL Viviano… - The EMBO …, 1994 - embopress.org
Herein we report that interferon‐gamma (IFN gamma) induces the rapid and reversible tyrosine phosphorylation of the IFN gamma receptor. Using a panel of receptor intracellular …
Number of citations: 612 www.embopress.org
AG Batzer, D Rotin, JM Urena, EY Skolnik… - … and cellular biology, 1994 - Am Soc Microbiol
We analyzed the binding site (s) for Grb2 on the epidermal growth factor (EGF) receptor (EGFR), using cell lines overexpressing EGFRs containing various point and deletion mutations …
Number of citations: 647 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.